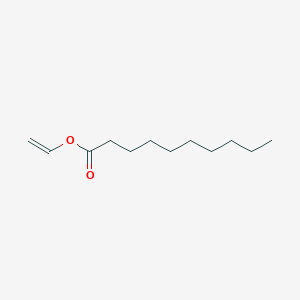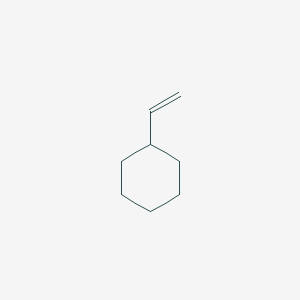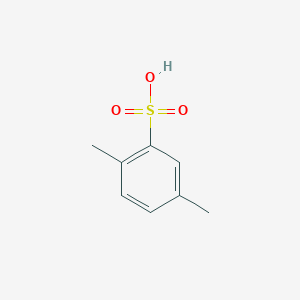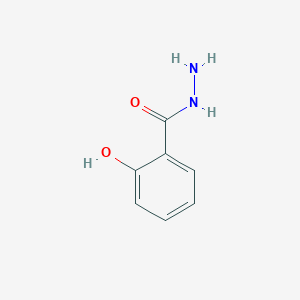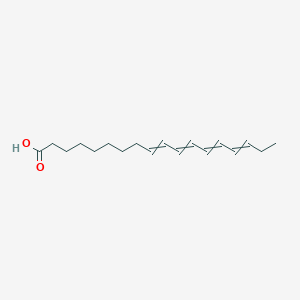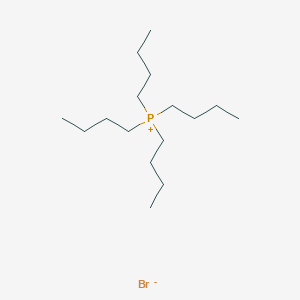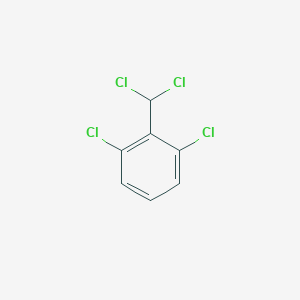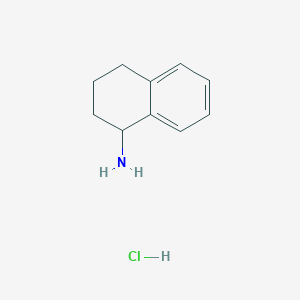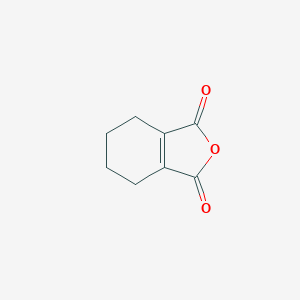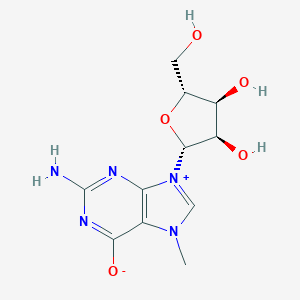
5-Vinyl-2-norbornene
Overview
Description
5-Vinyl-2-norbornene, also known as 5-ethenylbicyclo[2.2.1]hept-2-ene, is an organic compound with the molecular formula C9H12. It is a colorless liquid that is used as a monomer in the production of various polymers. The compound is characterized by its bicyclic structure, which includes a norbornene ring with a vinyl group attached at the 5-position. This unique structure imparts specific chemical properties that make it valuable in industrial applications.
Mechanism of Action
Target of Action
5-Vinyl-2-norbornene (VNB) primarily targets palladium complexes in its reactions . These complexes serve as precatalysts in the vinylic addition polymerization of VNB . The palladium complexes interact with VNB to initiate the polymerization process .
Mode of Action
The interaction of VNB with its targets involves the insertion of VNB into a Pd–H bond generated from the neutral complex or into a Pd–C (benzyl) bond when the cationic palladium complex is preformed . This interaction leads to the transformation from η3- to a σ-benzyl, which opens a coordination site on the metal that favors the initiation .
Biochemical Pathways
The primary biochemical pathway affected by VNB is the vinylic addition polymerization . This process involves the homopolymerization of VNB, leading to high molecular weight polymers where the exocyclic pendant double bond is preserved . The nature of the counterion is important in the propagation of the polymerization .
Pharmacokinetics
The efficiency of these processes can be affected by the concentration of palladium, with only 2 ppm of palladium needed to obtain high yields of the polymer .
Result of Action
The molecular result of VNB’s action is the formation of high molecular weight polymers . These polymers preserve the exocyclic pendant double bond of VNB . On a cellular level, the addition of VNB to bacterial cells leads to the appearance of DNA damage inducing the SOS response and Dps expression with slight activation of the OxyR-mediated response to oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of VNB. Additionally, safety data sheets indicate that VNB is a flammable liquid and vapor, suggesting that environmental factors such as heat and open flames can influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
5-Vinyl-2-norbornene plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of high molecular weight polymers. For instance, benzylic palladium complexes are used as precatalysts in the vinylic addition polymerization of this compound, leading to the formation of high molecular weight polymers . The compound’s interactions with these catalysts are crucial for the initiation and propagation of the polymerization process.
Cellular Effects
The effects of this compound on cellular processes have been studied using various biosensors. It has been shown to induce DNA damage in bacterial cells, leading to the activation of the SOS response and the expression of stress-related proteins such as Dps . This indicates that this compound can influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with various biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, the polymerization of this compound involves the insertion of the compound into a palladium-hydrogen or palladium-carbon bond, which initiates the polymerization process . These binding interactions are essential for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound can induce DNA damage and oxidative stress in bacterial cells, with the highest toxic effects observed shortly after exposure . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the activation of stress responses in bacteria can persist even after the initial exposure to this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses of the compound can lead to increased toxicity and adverse effects. For example, studies have shown that the compound can cause DNA damage and oxidative stress in bacterial cells at higher concentrations . These findings suggest that careful consideration of dosage is essential when studying the compound’s effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including hydrogenation and isomerization reactions. The compound can be hydrogenated in the presence of palladium catalysts, leading to the formation of saturated hydrocarbons . Additionally, this compound can undergo isomerization to form 5-ethylidene-2-norbornene, which is an important intermediate in the production of ethylene propylene diene elastomers . These metabolic pathways highlight the compound’s versatility in chemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. For instance, the compound’s gas-transport properties have been studied in detail, revealing its ability to permeate through polymer membranes . These findings suggest that this compound can be efficiently transported and distributed within biological systems.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound’s interactions with specific enzymes and proteins can direct it to particular cellular compartments. For example, the isomerization of this compound in the presence of cobalt and ethylaluminum compounds can lead to the formation of different isomers, which may localize to distinct subcellular regions . These localization patterns can influence the compound’s biochemical activity and overall function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Vinyl-2-norbornene can be synthesized through the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene. The reaction is typically carried out in the presence of a catalyst, such as a supported fluoride compound, to improve the conversion rate and yield. The reaction conditions often involve temperatures ranging from 150°C to 220°C and the use of solvents like hydrocarbon-based compounds or aromatic hydrocarbons .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous tubular reactors under high temperature and pressure. This method allows for the efficient production of the compound through multiple cycloaddition reactions between cyclopentadiene and 1,3-butadiene . The use of supported catalysts, such as those containing fluoride compounds, enhances the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Vinyl-2-norbornene undergoes various chemical reactions, including:
Polymerization: The compound can undergo vinylic addition polymerization to form high molecular weight polymers.
Isomerization: The vinyl group in this compound can isomerize to form 5-ethylidene-2-norbornene under the influence of specific catalysts.
Hydrogenation: The compound can be hydrogenated to form 2-vinylnorbornane in the presence of a palladium catalyst.
Common Reagents and Conditions
Polymerization: Benzylic palladium complexes, such as [Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2], are used as precatalysts.
Isomerization: Catalysts like β-diketonates of cobalt and ethylaluminum compounds are used for the isomerization reaction.
Hydrogenation: Palladium on alumina (0.25% Pd/γ-Al2O3) is used as the catalyst for hydrogenation reactions.
Major Products Formed
Polymerization: High molecular weight polymers with preserved exocyclic pendant double bonds.
Isomerization: 5-Ethylidene-2-norbornene and 3-vinylnortricyclene.
Hydrogenation: 2-Vinylnorbornane.
Scientific Research Applications
5-Vinyl-2-norbornene has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including those used for gas separation membranes.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Material Science: Polymers derived from this compound are used in the development of materials with specific properties, such as high thermal stability and chemical resistance.
Industrial Applications: The compound is used in the production of ethylene-propylene-diene elastomers (EPDM rubbers), which are widely used in the automotive and construction industries.
Comparison with Similar Compounds
Similar Compounds
5-Ethylidene-2-norbornene: A similar compound that is used as a third monomer in the production of ethylene-propylene-diene elastomers.
2-Vinylnorbornane: A hydrogenated derivative of 5-vinyl-2-norbornene.
3-Vinylnortricyclene: An isomerization product of this compound.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, including polymerization, isomerization, and hydrogenation. Its bicyclic structure with a vinyl group at the 5-position imparts specific chemical properties that make it valuable in various industrial and research applications. The compound’s versatility in forming high molecular weight polymers and its use as a building block in organic synthesis highlight its significance in the field of chemistry .
Properties
IUPAC Name |
5-ethenylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYHZQLKOKTDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30604-01-4 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6029250 | |
| Record name | Vinylnorbornene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinylnorbornene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
6.0 [mmHg] | |
| Record name | Vinylnorbornene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |
| Record name | 5-Vinyl-2-norbornene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3048-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylnorbornene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Vinylnorborn-2-ene, exo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023890326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Vinylnorborn-2-ene, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025093485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Vinyl-2-norbornene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinylnorbornene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-vinylnorborn-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLNORBORNENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Vinyl-2-norbornene?
A1: this compound has the molecular formula C9H12 and a molecular weight of 120.19 g/mol.
Q2: How can the structure of VNB and its derivatives be characterized?
A2: Spectroscopic techniques like Infrared Spectroscopy (IR), 1H NMR, 13C NMR, and 2D NMR techniques such as COSY and C,H-correlation are commonly employed to elucidate the structure of VNB and its polymers. [, , , , ]
Q3: Does the isomerism of the vinyl group in VNB influence its reactivity?
A3: Yes, the exo and endo isomers of VNB can exhibit different reactivity. For instance, in the iodination reaction with 5-(2-hydroxyethyl)-2-norbornene, only the endo isomer undergoes cyclization to form the iodo ether. [] Additionally, in copolymerization reactions, the endo and exo isomers of the unreacted vinyl group in the polymer are present in a 3:1 ratio. []
Q4: What is a major reaction pathway of VNB in polymerization?
A4: VNB commonly undergoes addition polymerization through its cyclic double bond, leaving the vinyl group unreacted for further modification. This selectivity is observed with various catalytic systems. [, , , , , ]
Q5: What types of catalysts are effective in VNB polymerization?
A5: Various catalysts have proven effective for VNB polymerization, including:
- Metallocene catalysts, such as those activated by methylaluminoxane (MAO). [, , , , , ]
- N-heterocyclic carbene Pd-complexes, exhibiting high activity even at high monomer/Pd ratios. []
- Titanium-based catalysts, including those bearing bis(β-enaminoketonato) ligands. []
- Oxovanadium(V) complexes, enabling the synthesis of copolymers with high VNB incorporation. []
- Half-metallocene zirconium(IV) complexes, demonstrating high activity and comonomer incorporation. []
Q6: Can VNB be copolymerized with other monomers?
A6: Yes, VNB is frequently copolymerized with other monomers like ethylene, propylene, and norbornene to modify the properties of the resulting polymers. [, , , , , , , , , , ]
Q7: What are the advantages of using VNB in EPDM rubber production?
A7: VNB is a desirable third monomer in ethylene-propylene-diene monomer (EPDM) rubber due to its high peroxide crosslinking efficiency compared to other dienes like 5-ethylidene-2-norbornene (ENB) and dicyclopentadiene (DCPD). This allows for reduced peroxide and co-agent usage in EPDM formulations. [, , , ]
Q8: How does the structure of the catalyst influence VNB polymerization?
A8: The steric and electronic properties of the catalyst significantly influence VNB polymerization activity, affecting factors like comonomer incorporation and molecular weight. [, , ]
Q9: Can the vinyl group in VNB polymers be further functionalized?
A9: Yes, the pendant vinyl group in VNB polymers provides a versatile handle for post-polymerization modifications. For example, it can be converted into hydroxy or epoxy groups, expanding the applications of the resulting functionalized polymers. [, , ]
Q10: What is the role of the thiol-ene click reaction in functionalizing VNB-containing polymers?
A10: The thiol-ene click reaction offers a facile and efficient method to introduce various polar functionalities into polyethylene chains containing VNB units. This reaction exhibits high efficiency with various thiols, enabling control over the polar group content in the final functional polyethylene. []
Q11: How does the structure of the thiol impact its reactivity in the thiol-ene click reaction with VNB-containing polymers?
A11: The reactivity of thiols in the thiol-ene click reaction with VNB-containing polymers depends on their solubility and the electron-withdrawing inductive effect of the polar group. Generally, thiols with stronger electron-withdrawing groups and higher solubility exhibit higher reactivity. []
Q12: What is the influence of the double bond type on the thiol-ene click reaction with VNB-containing polymers?
A12: The reactivity of different double bond types towards the thiol-ene click reaction follows the order: terminal > internal > cyclic. This trend influences the choice of comonomer (VNB, ENB, or DCPD) used in ethylene copolymerization for subsequent functionalization. []
Q13: Can VNB be isomerized to other compounds?
A13: Yes, VNB can be isomerized to 5-ethylidene-2-norbornene (ENB) using catalysts like alkali metal hydrides combined with specific amines, or with a Cp2TiCl2-LiAlH4 system. [, ]
Q14: What is the mechanism of VNB isomerization to ENB?
A14: Experimental evidence from electron paramagnetic resonance (EPR) and UV-vis spectroscopy suggests that the isomerization of VNB to ENB proceeds through a radical mechanism. []
Q15: What applications does VNB have in material science?
A15: VNB is utilized in developing low-loss dielectric inks for printed radio frequency and microwave devices due to its desirable dielectric properties and processability. []
Q16: What are the toxicological properties of VNB?
A16: Subchronic repeated vapor exposure studies in rats indicated that VNB can cause hyaline droplet nephropathy in male rats, particularly at higher concentrations. [] Other studies showed potential DNA damage in bacteria. []
Q17: Are there environmental concerns related to VNB?
A17: While limited information is available on the environmental impact of VNB, its potential toxicity to aquatic organisms and its persistence in the environment should be considered. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


